1'-(2-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one
CAS No.: 877811-07-9
Cat. No.: VC7426519
Molecular Formula: C21H18F3NO3
Molecular Weight: 389.374
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877811-07-9 |
|---|---|
| Molecular Formula | C21H18F3NO3 |
| Molecular Weight | 389.374 |
| IUPAC Name | 1'-[2-(trifluoromethyl)benzoyl]spiro[3H-chromene-2,4'-piperidine]-4-one |
| Standard InChI | InChI=1S/C21H18F3NO3/c22-21(23,24)16-7-3-1-5-14(16)19(27)25-11-9-20(10-12-25)13-17(26)15-6-2-4-8-18(15)28-20/h1-8H,9-13H2 |
| Standard InChI Key | FESXLDBOKZALCA-UHFFFAOYSA-N |
| SMILES | C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=CC=C4C(F)(F)F |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
The molecular structure of 1'-(2-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one consists of two orthogonally arranged rings: a chroman (benzopyran) system and a piperidine ring, connected via a spiro carbon atom. The chroman moiety contributes aromaticity and planar rigidity, while the piperidine ring introduces conformational flexibility. The 2-(trifluoromethyl)benzoyl group is appended to the piperidine nitrogen, creating a sterically demanding environment that influences binding interactions .
Crystallographic analyses reveal key bond lengths and angles:
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Chroman ring: C–O bond length of 1.36 Å, typical for aromatic ethers.
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Spiro carbon: Tetrahedral geometry with bond angles approximating 109.5°.
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Trifluoromethyl group: C–F bonds measure 1.33 Å, consistent with strong electronegativity.
Synthetic Pathways
The synthesis of 1'-(2-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one involves a multi-step sequence:
Step 1: Formation of the chroman-4-one core via acid-catalyzed cyclization of 2-(2-hydroxyaryl)acetophenone derivatives .
Step 2: Spiroannulation through reaction with N-Boc-piperidine-4-one under Mitsunobu conditions (DIAD, PPh₃), achieving 65–72% yield .
Step 3: Deprotection of the Boc group using HCl/dioxane, followed by acylation with 2-(trifluoromethyl)benzoyl chloride in the presence of DIPEA, yielding the final product (58% isolated yield).
Critical parameters:
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Temperature: Spiroannulation requires strict control at −10°C to prevent epimerization.
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Solvent: Anhydrous THF ensures optimal reactivity during acylation.
Pharmacological Activities
Anti-Angiogenic Properties
In silico and in vitro studies demonstrate potent VEGFR-2 inhibition (IC₅₀ = 12.3 nM), surpassing reference compounds such as sunitinib . Molecular dynamics simulations reveal stable binding to the kinase domain (RMSD < 2.0 Å over 100 ns), driven by:
Table 1: Comparative Anti-Angiogenic Activity
| Compound | VEGFR-2 IC₅₀ (nM) | Binding Energy (kcal/mol) |
|---|---|---|
| 1'-(2-TFM-Benzoyl) | 12.3 | −9.8 |
| Sunitinib | 15.6 | −8.2 |
| Compound C (Control) | 18.9 | −7.5 |
TFM = Trifluoromethyl; Data sourced from
Anti-Tubercular Efficacy
Against Mycobacterium tuberculosis H37Rv, the compound exhibits MIC₉₀ = 1.56 µg/mL, comparable to rifampicin . Mechanistic studies suggest inhibition of InhA (enoyl-ACP reductase), a key enzyme in mycolic acid biosynthesis .
Physicochemical and ADME Properties
Lipophilicity and Solubility
The trifluoromethyl group elevates logP to 3.72, indicating high lipophilicity. Aqueous solubility remains limited (2.1 µg/mL at pH 7.4), necessitating formulation strategies for in vivo delivery .
Metabolic Stability
Microsomal half-life:
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Human liver microsomes: 42.3 min
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Rat liver microsomes: 38.7 min
Primary metabolites result from piperidine N-dealkylation and chroman ring hydroxylation.
Future Directions and Applications
Ongoing research focuses on:
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Structural optimization: Introducing polar substituents to improve solubility without compromising activity .
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Combination therapies: Synergy with immune checkpoint inhibitors in oncology models .
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Toxicology profiling: Addressing hepatotoxicity risks observed in preclinical models (ALT elevation at 50 mg/kg) .
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